molecular formula C18H18Cl2FN3O2S B4841922 2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide

2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide

Cat. No. B4841922
M. Wt: 430.3 g/mol
InChI Key: NRDLTGUGSXHOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide, also known as DFP-10825, is a potential drug candidate that has been synthesized and studied for its various biological activities. This compound belongs to the class of hydrazinecarbothioamide derivatives and has shown promising results in scientific research for its potential therapeutic use.

Mechanism of Action

The exact mechanism of action of 2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that 2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide may act by inducing oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It also induces apoptosis in cancer cells and reduces inflammation in animal models. Furthermore, 2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide has been shown to have low toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide is its potential therapeutic use in various diseases. It has been found to have anti-inflammatory and anti-tumor activities with low toxicity. However, one of the limitations of 2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide has shown promising results in scientific research for its potential therapeutic use. There are many future directions for research on this compound. One future direction is to further investigate its mechanism of action and identify the specific enzymes and pathways involved in its anti-cancer and anti-inflammatory activities. Another future direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the efficacy and safety of 2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide in animal models and clinical trials.

Scientific Research Applications

2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic use in various diseases. It has been found to have anti-inflammatory and anti-tumor activities. In vitro studies have shown that 2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

1-[4-(2,4-dichlorophenoxy)butanoylamino]-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O2S/c19-13-5-8-16(15(20)10-13)26-9-1-2-17(25)23-24-18(27)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDLTGUGSXHOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide
Reactant of Route 4
2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.